molecular formula C8H10N2O2 B2979827 (2-Methyl-3-nitrophenyl)methanamine CAS No. 131780-96-6

(2-Methyl-3-nitrophenyl)methanamine

Cat. No.: B2979827
CAS No.: 131780-96-6
M. Wt: 166.18
InChI Key: NRAKQVUYBPWPJN-UHFFFAOYSA-N
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Description

(2-Methyl-3-nitrophenyl)methanamine is an organic compound with the molecular formula C8H10N2O2 It is a derivative of methanamine, where the phenyl ring is substituted with a methyl group at the second position and a nitro group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-3-nitrophenyl)methanamine typically involves the nitration of toluene derivatives followed by amination. One common method includes the nitration of 2-methyltoluene to form 2-methyl-3-nitrotoluene, which is then subjected to a reduction reaction to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and reduction processes. The nitration step is carried out using concentrated nitric acid and sulfuric acid, while the reduction step may involve catalytic hydrogenation or the use of reducing agents such as iron powder in the presence of hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-3-nitrophenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: (2-Methyl-3-aminophenyl)methanamine.

    Substitution: Various substituted amines depending on the reagents used.

    Oxidation: (2-Methyl-3-nitrobenzoic acid).

Scientific Research Applications

(2-Methyl-3-nitrophenyl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    (2-Methyl-4-nitrophenyl)methanamine: Similar structure but with the nitro group at the fourth position.

    (3-Methyl-2-nitrophenyl)methanamine: Similar structure but with the methyl and nitro groups swapped.

    (2-Methyl-3-aminophenyl)methanamine: The nitro group is reduced to an amino group.

Uniqueness

(2-Methyl-3-nitrophenyl)methanamine is unique due to the specific positioning of the methyl and nitro groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

IUPAC Name

(2-methyl-3-nitrophenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6-7(5-9)3-2-4-8(6)10(11)12/h2-4H,5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAKQVUYBPWPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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